Cas no 102281-52-7 (Diastovaricin I)

Diastovaricin I 化学的及び物理的性質
名前と識別子
-
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24S,25E)-
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydr
- 3,31-Methano-1H-4-benzazacyclononacosine-1,5,15,27,32(4H,12H,18H)-pentone,13,14,19,22,23,24-hexahydro-2,13,19,23,28-pentahydroxy-12,16,22,24,26,29-hexamethyl-,(6Z,8E,10Z,12S,13S,16E,19S,20E,22S,23S,24
- Diastovaricin I
- (4E,6Z)-30-Dechloro-2-demethyl-30-hydroxynaphthomycin A
- (6E,8Z,10Z,12S,13S,16E,19S,20Z,22S,23S,24S)-13,19,23,28,32-pentahydroxy-12,16,22,24,26,29-hexamethyl-13,14,19,22,23,24-hexahydro-31,3-(metheno)-4-benzazacyclononacosine-1,2,5,15,27(4H,12H,18H)-pentone
- Diastovaricins I
- Naphthomycin A, 30-dechloro-2-demethyl-30-hydroxy-, (4E,6Z)-
- 30-Hydroxy-naphthomycin C
- NCI60_003611
- 102281-52-7
- 4,10,14,20,34-Pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone
- DB-089096
- 228399-50-6
-
- インチ: 1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)
- InChIKey: VMGZUMXAOXKLLT-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])(C([H])=C([H])C([H])(C([H])([H])C([H])=C(C([H])([H])[H])C(C([H])([H])C([H])(C([H])(C([H])=C([H])C([H])=C([H])C([H])=C([H])C(N([H])C2C(C(C3=C(C=2O[H])C([H])=C(C([H])([H])[H])C(=C3C(C(C([H])([H])[H])=C([H])C1([H])C([H])([H])[H])=O)O[H])=O)=O)=O)C([H])([H])[H])O[H])=O)O[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 687.304347
- どういたいしつりょう: 687.304347
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 50
- 回転可能化学結合数: 0
- 複雑さ: 1540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 199
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 983.5°Cat760mmHg
- フラッシュポイント: 548.6°C
- 屈折率: 1.632
- ようかいど: Insuluble (4.1E-4 g/L) (25 ºC),
- PSA: 202.02000
- LogP: 4.73870
Diastovaricin I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D493618-1000μg |
Diastovaricin I |
102281-52-7 | 1mg |
$ 270.00 | 2023-04-14 | ||
TRC | D493618-500µg |
Diastovaricin I |
102281-52-7 | 500µg |
$167.00 | 2023-05-18 | ||
TRC | D493618-500μg |
Diastovaricin I |
102281-52-7 | 500μg |
$ 167.00 | 2023-04-14 | ||
Hello Bio | HB3872-5mg |
Diastovaricin I |
102281-52-7 | >98% | 5mg |
£360 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364108-500 µg |
Diastovaricin I, |
102281-52-7 | ≥98% | 500µg |
¥827.00 | 2023-07-10 | |
Hello Bio | HB3872-1mg |
Diastovaricin I |
102281-52-7 | >98% | 1mg |
£122 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364108A-1mg |
Diastovaricin I, |
102281-52-7 | ≥98% | 1mg |
¥1707.00 | 2023-09-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D274827-500μg |
Diastovaricin I |
102281-52-7 | ≥98% | 500μg |
¥897.90 | 2023-09-03 | |
TRC | D493618-1000µg |
Diastovaricin I |
102281-52-7 | 1000µg |
$270.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364108-500µg |
Diastovaricin I, |
102281-52-7 | ≥98% | 500µg |
¥827.00 | 2023-09-05 |
Diastovaricin I 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Diastovaricin Iに関する追加情報
Diastovaricin I (CAS No. 102281-52-7): A Promising Compound in the Field of Medicinal Chemistry
Diastovaricin I (CAS No. 102281-52-7) is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound, isolated from the marine sponge Theonella swinhoei, belongs to a class of bioactive metabolites known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The chemical structure of Diastovaricin I is characterized by a complex polycyclic framework, which includes multiple fused rings and functional groups such as hydroxyl, carbonyl, and amide functionalities. This intricate architecture contributes to its high biological activity and selectivity, making it a valuable target for medicinal chemists and pharmacologists.
Recent studies have highlighted the potential of Diastovaricin I in various therapeutic areas. One of the most promising applications is in the field of oncology. Research conducted by a team at the National Cancer Institute demonstrated that Diastovaricin I exhibits potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, such as the inhibition of PI3K/Akt and MAPK pathways.
In addition to its anticancer properties, Diastovaricin I has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in the Journal of Antibiotics reported that Diastovaricin I effectively inhibits the growth of multidrug-resistant strains of Mycobacterium tuberculosis, a major global health concern. This finding underscores the potential of Diastovaricin I as a lead compound for the development of novel antibiotics.
The antiviral activity of Diastovaricin I has also been investigated. Research conducted at the University of California, San Francisco, revealed that Diastovaricin I exhibits broad-spectrum antiviral activity against several enveloped viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism involves the disruption of viral entry into host cells, thereby preventing viral replication and spread.
Beyond its direct biological activities, Diastovaricin I has been explored as a scaffold for drug discovery and development. Medicinal chemists have synthesized numerous analogs and derivatives to optimize its pharmacological properties, such as potency, selectivity, and bioavailability. These efforts have led to the identification of several promising lead compounds with enhanced therapeutic potential.
The safety profile of Diastovaricin I is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that Diastovaricin I exhibits low toxicity in animal models, suggesting a favorable safety margin for further clinical evaluation. However, ongoing research is necessary to fully understand its pharmacokinetics and potential side effects in humans.
In conclusion, Diastovaricin I (CAS No. 102281-52-7) represents a promising compound with diverse therapeutic applications in oncology, antimicrobial therapy, and antiviral treatment. Its unique chemical structure and broad-spectrum biological activities make it an attractive target for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications, Diastovaricin I holds significant promise for addressing unmet medical needs and improving patient outcomes.
102281-52-7 (Diastovaricin I) 関連製品
- 2137852-62-9(2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)
- 929693-30-1(tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate)
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 1501173-93-8(5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine)
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)




